molecular formula C19H12BrN3O2 B250998 N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B250998
M. Wt: 394.2 g/mol
InChI Key: MWLULBLOTTVXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide, also known as BPIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, studies have shown that this compound interacts with specific proteins and enzymes in cells, leading to various biological effects. For example, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in cancer progression. This compound has also been shown to interact with beta-amyloid plaques in the brain, making it a potential imaging agent for Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased tumor growth. In biochemistry, this compound has been used as a molecular probe to study protein-protein interactions and has been shown to be a useful tool for drug discovery. In neuroscience, this compound has been investigated for its potential use as a PET imaging agent for the detection of beta-amyloid plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several advantages for lab experiments, including its straightforward synthesis method and its potent biological effects. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide research. In cancer research, this compound could be further investigated as a potential drug candidate for the treatment of cancer. In biochemistry, this compound could be used to study protein-protein interactions in more detail, potentially leading to the discovery of new drug targets. In neuroscience, this compound could be further developed as a PET imaging agent for the detection of beta-amyloid plaques in Alzheimer's disease. Additionally, the synthesis method for this compound could be optimized to improve its yield and solubility.

Synthesis Methods

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 5-bromo-3-chloropyridine with 2-amino-4-bromophenol, followed by the reaction of the resulting intermediate with 4-aminobenzamide. The final product, this compound, is obtained as a yellow solid with a high yield.

Scientific Research Applications

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been shown to possess potent anticancer properties and has been identified as a potential drug candidate for the treatment of cancer. In biochemistry, this compound has been used as a molecular probe to study protein-protein interactions and has been shown to be a useful tool for drug discovery. In neuroscience, this compound has been investigated for its potential use as a PET imaging agent for the detection of beta-amyloid plaques in Alzheimer's disease.

Properties

Molecular Formula

C19H12BrN3O2

Molecular Weight

394.2 g/mol

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C19H12BrN3O2/c20-14-8-13(10-21-11-14)19-23-16-9-15(6-7-17(16)25-19)22-18(24)12-4-2-1-3-5-12/h1-11H,(H,22,24)

InChI Key

MWLULBLOTTVXBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br

Origin of Product

United States

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